2-Methylpropyl 9-hydroxy-9-methyl-7-phenyl-3-thioxo-1,2,4-triazaspiro[4.5]decane-6-carboxylate
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Overview
Description
ISOBUTYL 9-HYDROXY-9-METHYL-7-PHENYL-3-THIOXO-1,2,4-TRIAZASPIRO[4.5]DECANE-6-CARBOXYLATE: is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as hydroxyl, thioxo, and carboxylate, contributes to its diverse reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ISOBUTYL 9-HYDROXY-9-METHYL-7-PHENYL-3-THIOXO-1,2,4-TRIAZASPIRO[4.5]DECANE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of diethyl-4-hydroxy-4-methyl-2-phenyl-6-oxocyclohexane-1,3-dicarboxylate with N-isobutylethylenediamine. This reaction is performed under controlled conditions to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: ISOBUTYL 9-HYDROXY-9-METHYL-7-PHENYL-3-THIOXO-1,2,4-TRIAZASPIRO[4.5]DECANE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
ISOBUTYL 9-HYDROXY-9-METHYL-7-PHENYL-3-THIOXO-1,2,4-TRIAZASPIRO[4.5]DECANE-6-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.
Materials Science: Application in the synthesis of novel materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ISOBUTYL 9-HYDROXY-9-METHYL-7-PHENYL-3-THIOXO-1,2,4-TRIAZASPIRO[4.5]DECANE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions with these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Diethyl-1-isobutyl-9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4,5]decane-6,8-dicarboxylate: A structurally related compound with similar functional groups.
Indole Derivatives:
Uniqueness: ISOBUTYL 9-HYDROXY-9-METHYL-7-PHENYL-3-THIOXO-1,2,4-TRIAZASPIRO[4.5]DECANE-6-CARBOXYLATE is unique due to its spirocyclic structure and the presence of multiple reactive functional groups. This combination of features makes it a versatile compound for various applications in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C19H27N3O3S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-methylpropyl 9-hydroxy-9-methyl-7-phenyl-3-sulfanylidene-1,2,4-triazaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C19H27N3O3S/c1-12(2)10-25-16(23)15-14(13-7-5-4-6-8-13)9-18(3,24)11-19(15)20-17(26)21-22-19/h4-8,12,14-15,22,24H,9-11H2,1-3H3,(H2,20,21,26) |
InChI Key |
CMAVUUQPZJXBPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1C(CC(CC12NC(=S)NN2)(C)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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